4-Bromo-3-methylphenol

Overview

Description

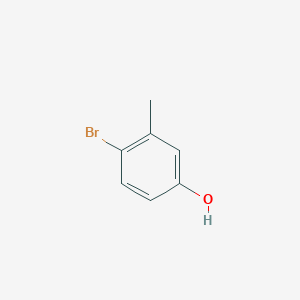

4-Bromo-3-methylphenol (CAS: 14472-14-1) is a brominated phenolic compound with the molecular formula C₇H₇BrO and a molecular weight of 187.03 g/mol. It is structurally characterized by a hydroxyl group at the para position, a bromine atom at the ortho position, and a methyl group at the meta position relative to the hydroxyl group (IUPAC name: this compound) .

Preparation Methods

Vapor-Phase Bromination of 3-Methylanisole Followed by Demethylation

Methodology Overview

The vapor-phase bromination method, adapted from Patent EP0420556A2 , initially targets 4-bromo-3-methylanisole (4-bromo-3-methoxytoluene) as an intermediate . This approach avoids solvent use and minimizes dibrominated impurities through precise control of pressure and temperature.

Reaction Conditions

-

Substrate : 3-Methylanisole (3-methoxytoluene)

-

Bromine : Introduced as vapor into a reaction zone maintained at 10–200 mmHg (optimized at 50 mmHg) .

-

Reflux System : Ensures continuous vapor-phase reaction, reducing dibromo contaminants to <2.5% .

The process achieves near-complete conversion of 3-methylanisole to 4-bromo-3-methylanisole, with impurities primarily limited to unreacted starting material .

Demethylation to 4-Bromo-3-Methylphenol

The methoxy group of 4-bromo-3-methylanisole is cleaved using demethylation agents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). For example:

3 \rightarrow \text{this compound} + \text{B(OCH}3\text{)}_3

This step typically proceeds in dichloromethane or ether solvents at 0–25°C, yielding >90% pure product after recrystallization .

Table 1: Vapor-Phase Bromination and Demethylation Performance

| Parameter | Value | Source |

|---|---|---|

| Pressure | 50 mmHg | |

| Temperature | 90–100°C | |

| Dibromo Impurities | <2.5% | |

| Demethylation Yield | 85–92% |

Solution-Phase Bromination of 3-Methylphenol

Regioselective Bromination in Dichloromethane

Inspired by Patent CN104098449B , this method adapts solvent-mediated bromination for 3-methylphenol . Glacial acetic acid acts as a reaction promoter, passivating the hydroxyl group to enhance para-selectivity.

Reaction Conditions

-

Substrate : 3-Methylphenol

-

Solvent : 1,2-Dichloroethane or dichloromethane (3–7× substrate mass) .

-

Bromine : Equimolar to substrate, added over 1–3 hours at 30–50°C .

-

Promoter : Glacial acetic acid (1–3× molar ratio to substrate) .

The reaction achieves >95% conversion, with crystallization at 10°C yielding 98% pure this compound .

Table 2: Solution-Phase Bromination Performance

| Parameter | Value | Source |

|---|---|---|

| Solvent | 1,2-Dichloroethane | |

| Temperature | 30–50°C | |

| Reaction Time | 5–20 hours | |

| Final Purity | 98% |

Traditional Electrophilic Aromatic Substitution

Bromine in Acetic Acid with Catalytic FeBr₃

A conventional approach involves direct bromination of 3-methylphenol using bromine (Br₂) in acetic acid, facilitated by iron(III) bromide (FeBr₃) as a Lewis acid catalyst.

Reaction Mechanism

The hydroxyl group directs electrophilic attack to the para position:

2 \xrightarrow{\text{FeBr}3} \text{this compound} + \text{HBr}

Excess bromine is avoided to prevent di- or tribromination.

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Advantages | Disadvantages | Purity | Yield |

|---|---|---|---|---|

| Vapor-Phase + Demethylation | Low impurities, scalable | Multi-step, requires BBr₃ | >90% | 85–92% |

| Solution-Phase | High purity, single-step | Solvent-intensive | 98% | 95–98% |

| Traditional EAS | Simple setup | Lower yield, byproduct risk | 80–85% | 70–80% |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylphenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

Reduction Reactions: The major product is 3-methylphenol.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-3-methylphenol serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its antibacterial properties have been harnessed in the development of drugs targeting resistant bacterial strains.

Case Study: Antibacterial Activity

A recent study synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and evaluated their antibacterial activities against clinically isolated XDR Salmonella Typhi. The compound demonstrated significant inhibition with an IC50 value of approximately 1.469 µM against alkaline phosphatase, indicating its potential as a therapeutic agent .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 1.469 ± 0.02 | Alkaline phosphatase inhibitor |

Antiseptic Formulations

Due to its strong antimicrobial properties, this compound is widely used in antiseptic products. It is particularly valuable in healthcare settings for formulating skin disinfectants and antiseptics.

Application Overview

- Formulation : Effective in creating antiseptic solutions.

- Usage : Commonly used in hospitals and clinics to prevent infections.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying various compounds. Its chemical properties enhance the accuracy of chemical analyses.

Applications in Detection

- Used in chromatographic techniques.

- Acts as a standard for calibrating analytical instruments.

Industrial Applications

The compound is employed in the production of dyes and pigments, contributing to vibrant colors in textiles and plastics. Its utility in industrial applications makes it appealing to manufacturers in the fashion and packaging industries.

Industrial Use Cases

- Dyes and Pigments : Integral in creating colorants for various materials.

- Plastics : Enhances color stability and vibrancy.

Research in Biochemistry

In biochemistry, this compound plays a crucial role in studying enzyme inhibition and metabolic pathways. It aids researchers in exploring new therapeutic targets by providing insights into biochemical processes.

Research Insights

- Investigated for its role as an enzyme inhibitor.

- Used to study metabolic pathways relevant to drug development.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes and proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The pathways involved include enzyme inhibition and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-3-methoxyphenol

- Structure: Methoxy group replaces the methyl group in 4-bromo-3-methylphenol.

- Synthesis: Prepared via SN2 displacement of bromide by phenol derivatives under reflux with K₂CO₃ .

- Role : Used to study steric and electronic effects in antiviral agent scaffolds. The methoxy group reduces steric hindrance compared to methyl, enhancing binding in Region II of small-molecule scaffolds .

5-(4-(Benzofuran-4-yloxy)-2-methylphenyl)-6-methylimidazo-[1,2-a]pyrazine (Compound 27)

- Structure: Benzofuran moiety replaces the furopyridinyl group in derivatives of this compound.

- Functional Impact :

- Synthesis Yield : 69% via Suzuki coupling .

6-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (Compound 5)

- Structure: Brominated flavone derivative with a dimethylamino substituent.

- Synthesis: Prepared from 5-bromo-2-hydroxyacetophenone and 4-dimethylaminobenzaldehyde (68% yield) .

- Application: Studied for photoreactivity in substituted hydroxyflavones, showing distinct UV absorption profiles compared to phenolic bromides .

4-Bromo-3-fluoro-2-methylphenol

- Structure : Fluoro substituent added at the meta position.

- Impact: The electron-withdrawing fluorine alters reactivity in electrophilic substitutions. Limited data exist, but it is used in specialized aryl halide syntheses .

Data Tables

Key Research Findings

Substituent Effects on Bioactivity: The furopyridinyl group in this compound derivatives enhances both GS-cAMP potency (EC₅₀ = 62 nM) and β-arrestin recruitment. Replacing it with benzofuran (Compound 27) reduces potency and abolishes β-arrestin activity, highlighting the importance of nitrogen in the heterocycle . Methoxy substituents (e.g., 4-bromo-3-methoxyphenol) improve steric compatibility in antiviral scaffolds but reduce thermal stability compared to methyl groups .

Synthetic Flexibility: this compound serves as a versatile boronic ester intermediate for Suzuki couplings, enabling rapid diversification into imidazopyrazines and other heterocycles .

Safety Considerations: Brominated phenols generally exhibit higher toxicity (e.g., respiratory hazards) compared to non-halogenated analogues, necessitating strict handling protocols .

Biological Activity

4-Bromo-3-methylphenol, also known as 4-bromo-m-cresol, is a brominated phenolic compound with the molecular formula and a molecular weight of 187.03 g/mol. This compound is notable for its applications in organic synthesis and its potential biological activities, making it a subject of interest in various fields of research.

- CAS Number : 14472-14-1

- Molecular Formula : C7H7BrO

- Molecular Weight : 187.03 g/mol

- Melting Point : 66.0 - 70.0 °C

- Boiling Point : 145 °C at 23 mmHg

- Solubility : Soluble in methanol and other organic solvents

Hazard Classification

This compound is classified with the following hazard statements:

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary measures include wearing protective gloves and eye protection when handling the compound.

Antimicrobial Properties

Research indicates that phenolic compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that brominated phenols can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the microbial cell membrane and interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in managing inflammatory diseases. This activity aligns with findings that brominated phenols can modulate immune responses.

Case Studies and Research Findings

- Antioxidant Activity : A study published in the Journal of Agricultural and Food Chemistry reported that brominated phenols demonstrate antioxidant properties by scavenging free radicals, which may contribute to their protective effects against oxidative stress-related diseases.

- Neuroprotective Potential : Preliminary research suggests that this compound may have neuroprotective effects in models of neurodegeneration. It appears to reduce neuronal cell death induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative disorders.

- Synthesis of Bioactive Compounds : The compound serves as a versatile building block in organic synthesis, particularly in creating biologically active compounds such as g-secretase inhibitors, which are relevant in Alzheimer's disease research .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-3-methylphenol in laboratory settings?

- Methodological Answer : this compound is frequently synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its bromine substituent as a reactive site. For example, it has been used as a starting material in palladium-catalyzed couplings with boronic esters (e.g., compound 31–34 synthesis in ). Key reagents include Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃), and polar aprotic solvents (e.g., DMF or THF). Reaction conditions typically involve heating at 80–100°C under inert atmospheres, yielding products in 16–49% after purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : The aromatic protons and methyl group produce distinct signals. For instance, the methyl group at the 3-position appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns consistent with substitution (e.g., doublets for para-bromo and meta-methyl groups). provides a 400 MHz 1H NMR spectrum in CDCl₃, confirming structural integrity .

- Mass Spectrometry (MS) : ESI-MS or EI-MS can confirm molecular weight (187.03 g/mol) and fragmentation patterns.

- IR Spectroscopy : O-H stretching (~3200–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) are diagnostic.

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions in biological data (e.g., enzyme inhibition or receptor binding) may arise from:

- Purity variations : Validate compound purity using HPLC (>95%) or GC-MS.

- Assay conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration).

- Structural analogs : Evaluate substituent effects (e.g., highlights similar bromophenol derivatives with varying biological activity based on alkoxy chain length) .

- In silico modeling : Use docking studies to assess binding site interactions and explain activity differences.

Q. What strategies optimize the synthetic yield of this compound in cross-coupling reactions?

- Methodological Answer : Low yields (e.g., 16–49% in ) can be improved by:

- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., XPhos).

- Solvent selection : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for better solubility.

- Stoichiometry : Adjust boronic ester:phenol ratios (1.2:1 to 2:1) to drive reaction completion.

- Temperature control : Microwave-assisted synthesis may reduce side reactions .

Q. How is this compound utilized in the synthesis of heterocyclic compounds for medicinal chemistry research?

- Methodological Answer : this compound serves as a precursor for antiparkinsonian agents and dopamine receptor agonists (). For example:

- Step 1 : Couple with substituted pyridines (e.g., 2-chloro-4-methoxypyridine) via Pd catalysis.

- Step 2 : Functionalize the phenol group to introduce sulfonyl or amide moieties.

- Step 3 : Purify intermediates via flash chromatography and validate via 1H NMR/MS.

These derivatives are screened for bioactivity using in vitro receptor binding assays and in vivo models .

Q. Key Considerations for Researchers

- Safety : Use flame-retardant lab coats and handle under fume hoods due to phenol toxicity ( ).

- Storage : Store at 0–6°C in amber vials to prevent bromine dissociation ( ).

- Advanced Applications : Explore its role in designing fluorinated analogs (e.g., trifluoromethyl derivatives in ) for enhanced bioactivity .

Properties

IUPAC Name |

4-bromo-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOQODYGMUTOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162791 | |

| Record name | 4-Bromo-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14472-14-1 | |

| Record name | 4-Bromo-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14472-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014472141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-m-cresol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTP3W6RV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.